

(S)-KT109 CAS number and chemical properties

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Compound of Interest

Compound Name: (S)-KT109

Cat. No.: B3026274

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An In-depth Technical Guide to (S)-KT109

(S)-KT109, with the CAS number 2055172-61-5, is the (S)-enantiomer of the potent and selective diacylglycerol lipase beta (DAGL β) inhibitor, KT109.^[1] This document provides a comprehensive overview of its chemical properties, biological activity, and its role in scientific research, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

(S)-KT109 shares its core chemical structure with its racemate, KT109, and its (R)-enantiomer. The fundamental properties are summarized below.

Property	Value	Reference
CAS Number	2055172-61-5	[1]
Molecular Formula	C ₂₇ H ₂₆ N ₄ O	[2][3][4]
Molecular Weight	422.5 g/mol	[2][3][4]
Appearance	White to off-white solid powder	[5]
Purity	≥98%	[3]
Solubility	Soluble in DMSO (10 mg/mL) and DMF (10 mg/mL)	[2][3][4]
Storage	Store at -20°C for long-term stability	[4]
Stability	≥ 4 years when stored properly	[2][3]

Biological Activity and Selectivity

(S)-KT109 is recognized as an inhibitor of diacylglycerol lipase beta (DAGLβ), an enzyme crucial for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). However, it is the less potent enantiomer compared to (R)-KT109. The inhibitory activity of **(S)-KT109** and its related compounds are detailed in the table below.

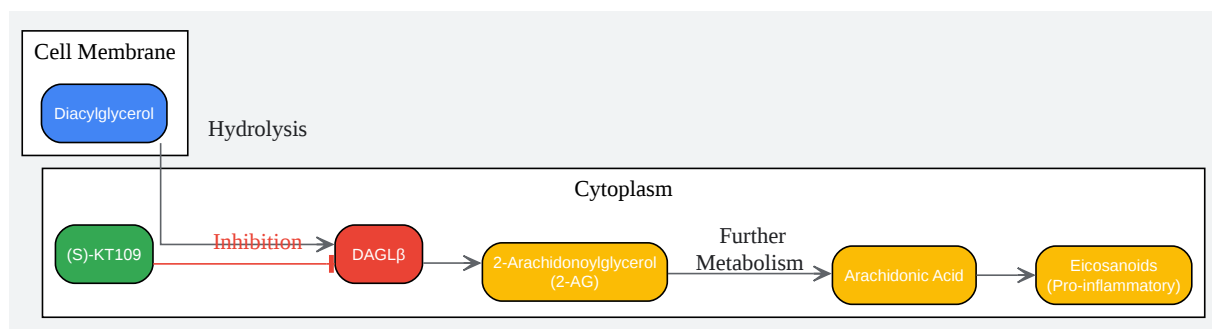
Compound	Target	IC ₅₀ (nM)	Reference
(S)-KT109	DAGLβ	39.81	[1]
DAGLα	794.3	[1]	
ABHD6	630.9	[1]	
(R)-KT109	DAGLβ	0.79	[3]
DAGLα	25.12	[3]	
ABHD6	2.51	[3]	
KT109 (racemate)	DAGLβ	42	[2] [6]
PLA2G7	1000	[6]	

The racemate, KT109, demonstrates approximately 60-fold selectivity for DAGLβ over DAGLα and exhibits negligible activity against other key enzymes in the endocannabinoid system, such as FAAH and MGLL.[\[2\]](#)[\[6\]](#)

Mechanism of Action: Impact on Inflammatory Signaling

The primary mechanism of action for KT109 involves the inhibition of DAGLβ. This enzyme is responsible for the hydrolysis of diacylglycerol to produce the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a key signaling molecule that can be further metabolized by other enzymes to produce arachidonic acid, a precursor for various pro-inflammatory eicosanoids.

By inhibiting DAGLβ, KT109 effectively reduces the levels of 2-AG, arachidonic acid, and downstream eicosanoids. This disruption of the lipid network has been shown to be particularly relevant in the context of macrophage inflammatory responses.[\[2\]](#)[\[6\]](#)



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DAGL β Signaling Pathway and Inhibition by (S)-KT109

Experimental Protocols

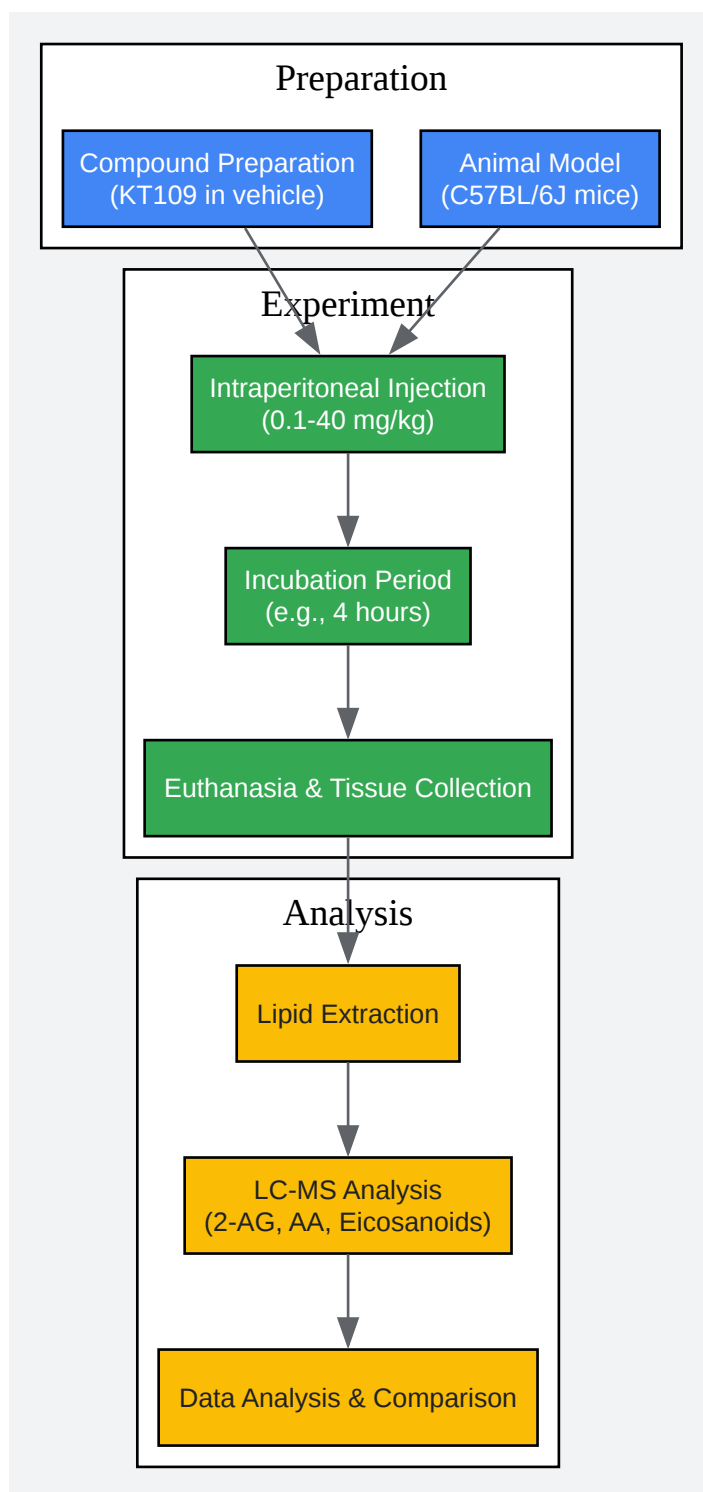
While specific, detailed experimental protocols for **(S)-KT109** are not extensively published, the methodologies used for the racemic mixture, KT109, provide a strong framework for its application in research.

In Vivo Inhibition of DAGL β in Mice

This protocol is based on studies demonstrating the in vivo activity of KT109.

- Objective: To assess the in vivo inhibition of DAGL β and its effect on endocannabinoid and eicosanoid levels in a mouse model.
- Animal Model: C57BL/6J mice.[6]
- Compound Preparation: Dissolve KT109 in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline).
- Administration: Administer KT109 via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 40 mg/kg.[6]

- Time Course: Euthanize animals at a specified time point post-injection (e.g., 4 hours) to collect tissues of interest.[\[6\]](#)
- Sample Collection: Collect peritoneal macrophages or other relevant tissues for lipid analysis.
- Lipid Analysis: Perform lipid extraction followed by liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of 2-AG, arachidonic acid, and various eicosanoids.
- Data Analysis: Compare the lipid levels in KT109-treated mice to those in vehicle-treated control mice to determine the extent of DAGL β inhibition and its downstream effects.



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In Vivo Experimental Workflow for KT109

Applications in Research

(S)-KT109, and more broadly the KT109 series of compounds, serve as valuable chemical probes for studying the physiological and pathological roles of DAGL β . Key research areas include:

- **Inflammation and Immunology:** Investigating the role of the 2-AG signaling pathway in inflammatory processes, particularly in immune cells like macrophages.[\[2\]](#)[\[6\]](#)
- **Neuroscience:** Exploring the function of DAGL β in the central nervous system, where endocannabinoids play a critical role in synaptic plasticity and neuromodulation.
- **Pain Research:** Studies with KT109 have shown its potential in reversing allodynia in models of neuropathic and inflammatory pain, suggesting DAGL β as a therapeutic target.[\[6\]](#)
- **Drug Development:** Serving as a lead compound for the development of more potent and selective DAGL β inhibitors for therapeutic applications.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. KT109 | inhibitor of DAGL β | CAS# 1402612-55-8 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
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